2,2'-(1,3-Phenylene)bis(1,3-benzothiazole)
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Overview
Description
2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which consists of two benzothiazole rings connected by a 1,3-phenylene bridge. Benzothiazoles are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) typically involves the reaction of 2-aminothiophenol with 1,3-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Scientific Research Applications
2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,4-Phenylene)bis(1,3-benzothiazole): Similar structure but with a 1,4-phenylene bridge.
2,2’-(1,2-Phenylene)bis(1,3-benzothiazole): Similar structure but with a 1,2-phenylene bridge.
2,2’-(1,3-Phenylene)bis(1,3-benzoxazole): Similar structure but with benzoxazole rings instead of benzothiazole rings.
Uniqueness
2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) is unique due to its specific 1,3-phenylene bridge, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62090-95-3 |
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Molecular Formula |
C20H12N2S2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C20H12N2S2/c1-3-10-17-15(8-1)21-19(23-17)13-6-5-7-14(12-13)20-22-16-9-2-4-11-18(16)24-20/h1-12H |
InChI Key |
QNNWGJWCACQZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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